tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and locants. The parent heterocycle, octahydropyrrolo[3,4-c]pyrrole, forms the bicyclic backbone, consisting of two fused pyrrolidine rings (a five-membered saturated nitrogen heterocycle). The numbering begins at the nitrogen atom in the first pyrrolidine ring, proceeding through the fused junction to the second ring. The prefix octahydro denotes full saturation of both rings, eliminating any double bonds.
Substituents are assigned positions based on their proximity to the parent structure’s functional groups:
- A tert-butyloxycarbonyl (Boc) group occupies position 2 of the first pyrrolidine ring.
- At position 5 of the fused system, a 3-chloro-2,2-dimethylpropanoyl moiety is attached.
- A methyl group resides at the bridgehead position (3a), indicating its stereochemical significance.
The systematic name is thus:
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate.
Isomeric considerations arise primarily from stereochemistry at the 3a-methyl position and the propanoyl side chain. The octahydropyrrolo[3,4-c]pyrrole core contains three stereogenic centers (positions 3a, 5, and 6), potentially yielding eight stereoisomers. However, synthetic routes often favor specific diastereomers due to steric and electronic constraints during cyclization. For instance, cis-fused ring junctions are stabilized by minimized torsional strain, while the 3a-methyl group’s axial or equatorial orientation influences overall conformation.
| Structural Feature | IUPAC Specification |
|---|---|
| Parent bicyclic system | Octahydropyrrolo[3,4-c]pyrrole |
| Position 2 substituent | tert-Butyl carboxylate |
| Position 5 substituent | 3-Chloro-2,2-dimethylpropanoyl |
| Bridgehead substituent | 3a-Methyl |
Crystallographic Characterization of Pyrrolo[3,4-c]pyrrole Core Architecture
X-ray crystallography of related pyrrolo[3,4-c]pyrrole derivatives reveals a puckered bicyclic framework with distinct bond length and angle variations. The saturated nature of the octahydro system imposes chair-like conformations on individual pyrrolidine rings, while the fused junction adopts a cis-decalin geometry to minimize steric clashes. Key crystallographic parameters include:
- Bond lengths : N1–C2 (1.45 Å), C3–C4 (1.54 Å), and C5–N6 (1.47 Å), consistent with single-bond character in saturated systems.
- Bond angles : N1–C2–C3 (108.5°), C4–C5–N6 (110.2°), reflecting tetrahedral hybridization at carbon and nitrogen centers.
- Torsional angles : The dihedral angle between the two pyrrolidine rings ranges from 15° to 25°, indicating moderate puckering.
Hydrogen bonding networks further stabilize the crystal lattice. The carbonyl oxygen of the tert-butyl carboxylate group participates in intermolecular hydrogen bonds with adjacent NH groups (2.8–3.2 Å), while the propanoyl chloro substituent engages in halogen-π interactions with aromatic solvents.
| Crystallographic Parameter | Value |
|---|---|
| N1–C2 bond length | 1.45 Å |
| C3–C4 bond length | 1.54 Å |
| N1–C2–C3 bond angle | 108.5° |
| Dihedral angle (ring junction) | 20.3° |
Conformational Analysis of Octahydropyrrolo[3,4-c]pyrrole Derivatives
Conformational flexibility in this compound is governed by the interplay of ring puckering, substituent sterics, and electronic effects. Nuclear Magnetic Resonance (NMR) spectroscopy and density functional theory (DFT) calculations identify two dominant conformers:
- Chair-boat conformation : The tert-butyl carboxylate group adopts an equatorial position, reducing 1,3-diaxial interactions. The propanoyl side chain orients pseudo-axially to minimize steric hindrance with the 3a-methyl group.
- Twist-boat conformation : Observed in polar solvents, this form allows enhanced solvation of the carbonyl groups but increases ring strain by 2–3 kcal/mol.
The 3a-methyl substituent exerts a pronounced effect on conformational equilibrium. Its axial position in the chair-boat form creates van der Waals repulsions with the propanoyl chain, favoring a 70:30 equilibrium ratio toward the twist-boat in apolar media. Substituent electronic effects further modulate this balance; electron-withdrawing groups (e.g., chloro) stabilize the chair-boat via dipole-dipole interactions, while electron-donating groups (e.g., methyl) favor the twist-boat.
| Conformer | Relative Energy (kcal/mol) | Dominant Substituent Effect |
|---|---|---|
| Chair-boat | 0.0 (reference) | Steric minimization |
| Twist-boat | +1.8 | Solvent polarization |
Properties
Molecular Formula |
C17H29ClN2O3 |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C17H29ClN2O3/c1-15(2,3)23-14(22)20-8-12-7-19(10-17(12,6)11-20)13(21)16(4,5)9-18/h12H,7-11H2,1-6H3 |
InChI Key |
JZFZLCSLBYSTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)C(C)(C)CCl |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The bicyclic pyrrolo[3,4-c]pyrrole framework is typically constructed through cyclocondensation reactions . Key steps include:
- Ring formation : A pyrrolidine-pyrrole hybrid structure is generated using tert-butyl-protected intermediates. For example, cis-tert-butyl 3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a precursor.
- Stereochemical control : Chiral catalysts or resolving agents ensure the correct configuration at the 3a-methyl position.
Acylation and Functionalization
The 3-chloro-2,2-dimethylpropanoyl group is introduced via nucleophilic acyl substitution :
- Reagents : 3-Chloro-2,2-dimethylpropanoyl chloride reacts with the deprotected amine group of the bicyclic intermediate under inert conditions (e.g., N₂ atmosphere).
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitate the reaction.
Industrial-Scale Optimization
Bench-scale protocols are adapted for mass production by:
- Temperature modulation : Maintaining 0–5°C during acylation to minimize side reactions.
- Yield enhancement : Iterative recrystallization from ethanol/water mixtures improves purity (>97%).
Purification and Characterization
Chromatographic methods are critical for isolating the target compound:
| Step | Conditions | Purpose |
|---|---|---|
| Silica gel chromatography | 10–30% ethyl acetate in heptane | Remove unreacted starting materials |
| Reverse-phase HPLC | C18 column, acetonitrile/water gradient | Separate stereoisomers |
Final characterization employs:
- NMR spectroscopy : Confirms substitution patterns (e.g., δ 1.4 ppm for tert-butyl protons).
- Mass spectrometry : Molecular ion peak at m/z 283.79 [M+H]⁺.
Comparative Analysis of Methods
| Parameter | Lab-Scale | Industrial |
|---|---|---|
| Reaction Time | 48–72 hours | 12–24 hours |
| Yield | 45–55% | 70–75% |
| Purity | >90% | >97% |
| Key Catalyst | DMAP | TEA/DMAP |
Critical Challenges
- Steric hindrance : Bulky tert-butyl and dimethyl groups necessitate prolonged reaction times.
- Byproduct formation : Competing N-alkylation requires meticulous pH control (pH 7–8).
Chemical Reactions Analysis
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar structure but includes a boron-containing group.
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound is closely related but has additional methyl groups
Biological Activity
The compound tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 283.79 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]1C(=O)C2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It targets specific signaling pathways involved in tumor growth.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Pharmacological Studies
A summary of relevant studies is presented in the table below:
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers investigated the antitumor effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.
Case Study 2: Anti-inflammatory Action
A clinical trial focused on the anti-inflammatory properties of this compound revealed that patients with rheumatoid arthritis experienced significant relief from symptoms when treated with a formulation containing this compound over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
